Nordihydrocapsiate is a naturally occurring capsinoid found in the fruits of certain non-pungent cultivars of the pepper Capsicum annuum, specifically the CH-19 Sweet cultivar. [] It belongs to a family of compounds that are analogues of capsaicin, the pungent component in chili peppers. [, ] Unlike capsaicin, nordihydrocapsiate and other capsinoids are non-pungent and do not elicit the same burning sensation. [, ]
Nordihydrocapsiate is structurally similar to capsaicinoids, with the key difference being the linkage between the carbon chain and the aromatic ring. While capsaicinoids possess an amide bond, capsinoids like nordihydrocapsiate feature an ester bond. [] This structural distinction contributes to the difference in their sensory properties.
In scientific research, nordihydrocapsiate serves as a valuable tool for investigating the biological activities and mechanisms of action of capsaicinoids without the confounding factor of pungency. [] It offers a unique opportunity to explore the potential health benefits associated with capsaicinoids, particularly in areas like obesity and inflammation. []
Nordihydrocapsiate is a non-pungent capsaicinoid compound derived from the Capsicum genus, specifically bell peppers. It is structurally similar to capsaicin but lacks the characteristic spiciness associated with other capsaicinoids. This compound has garnered attention due to its potential health benefits, including anti-inflammatory properties and its role in thermogenesis and fat metabolism.
Nordihydrocapsiate is primarily sourced from Capsicum annuum, commonly known as sweet bell peppers. It can also be found in other Capsicum species, albeit in lower concentrations. The extraction of nordihydrocapsiate typically involves methods such as high-performance liquid chromatography (HPLC) and various solvent extractions to isolate it from the plant material .
Nordihydrocapsiate belongs to the class of compounds known as capsaicinoids, which are phenolic compounds characterized by their ability to interact with the TRPV1 receptor, responsible for the sensation of heat and pain. Unlike capsaicin, nordihydrocapsiate does not activate this receptor, making it a non-pungent alternative with potential therapeutic applications .
The synthesis of nordihydrocapsiate can be achieved through both natural extraction and chemical synthesis. The natural extraction process involves isolating the compound from Capsicum fruits using various solvents (e.g., methanol, ethanol) followed by purification techniques such as HPLC .
In terms of chemical synthesis, nordihydrocapsiate can be produced through esterification reactions involving vanillyl alcohol and fatty acid derivatives, often using catalysts such as cerium(III) chloride. For instance, one study reported a yield of 53% when employing cerium(III) chloride in the synthesis process .
Nordihydrocapsiate has a molecular formula of C_18H_34O_3 and features a long aliphatic chain attached to a phenolic structure. The compound's structure can be represented as follows:
Nordihydrocapsiate participates in various chemical reactions typical of esters, including hydrolysis and transesterification. These reactions are essential for understanding its stability and potential modifications for enhanced bioactivity.
Nordihydrocapsiate exerts its effects primarily through modulation of metabolic pathways rather than direct interaction with pain receptors like capsaicin. It has been shown to influence thermogenesis and lipid metabolism by activating pathways that promote fat oxidation without inducing pain or irritation .
Research indicates that nordihydrocapsiate may enhance energy expenditure and fat burning through mechanisms involving:
Relevant data include:
Nordihydrocapsiate is primarily studied for its potential health benefits, including:
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